molecular formula C10H9NS B11826985 3-(4-Methylthiophen-2-yl)pyridine

3-(4-Methylthiophen-2-yl)pyridine

Cat. No.: B11826985
M. Wt: 175.25 g/mol
InChI Key: CTQSOAFGRZTPHP-UHFFFAOYSA-N
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Description

3-(4-Methylthiophen-2-yl)pyridine is a heterocyclic compound that features both a thiophene ring and a pyridine ring The presence of these two aromatic systems in a single molecule makes it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylthiophen-2-yl)pyridine typically involves the coupling of a thiophene derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-methylthiophen-2-boronic acid with 3-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the reduction of the pyridine ring or the thiophene ring.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens, nitrating agents; reactions often require acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridine or thiophene derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Methylthiophen-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-(4-Methylthiophen-2-yl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The compound’s ability to form hydrogen bonds and π-π interactions with biological targets is crucial for its activity.

Comparison with Similar Compounds

    Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.

    Pyridine: A six-membered ring with a nitrogen atom, known for its basicity and reactivity.

    3-(4-Methylphenyl)pyridine: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness: 3-(4-Methylthiophen-2-yl)pyridine is unique due to the combination of the thiophene and pyridine rings, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

3-(4-methylthiophen-2-yl)pyridine

InChI

InChI=1S/C10H9NS/c1-8-5-10(12-7-8)9-3-2-4-11-6-9/h2-7H,1H3

InChI Key

CTQSOAFGRZTPHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C2=CN=CC=C2

Origin of Product

United States

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